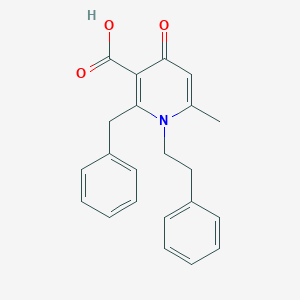

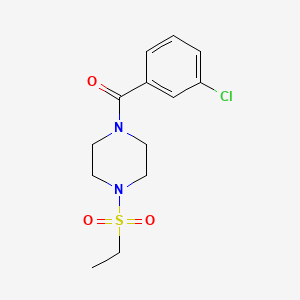

![molecular formula C13H13N3O B5567479 3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5567479.png)

3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole and pyrimidine derivatives are important pharmacophores in drug discovery . They are good bioisosteres of naturally occurring nucleotides and can interact with proteins and enzymes . They have been extensively utilized as drug scaffolds in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with aromatic carboxylic acids in the presence of a strong dehydrating agent . For example, o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles .

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various synthetic routes, including Knoevenagel condensation . The reaction probably proceeds via a mechanism involving cyclodehydration .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, some compounds have shown excellent CO2 adsorption capacity due to their open sites .

科学的研究の応用

Comprehensive Analysis of “Oprea1_526240”

“Oprea1_526240,” also known as 3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one, is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Drug Discovery and Development: The benzimidazole nucleus, present in Oprea1_526240, is a significant pharmacophore in drug discovery. It is a bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes, making it a versatile scaffold in medicinal chemistry . The compound’s structure allows for the development of drugs with antiviral, antitumor, antihypertensive, and antimicrobial activities.

Organic Semiconductor Doping: Oprea1_526240 shows promise as a dopant for n-type organic semiconductors. Its efficiency across a range of polymers and small molecule derivatives, coupled with its solubility in established processing solvents, makes it a valuable compound in the field of organic electronics .

Illicit Market Disruption: The data mining and pattern recognition capabilities of Oprea1_526240 can be applied to disrupt illicit markets. By analyzing global data, it can help in identifying and understanding the operations of organized crime groups, contributing to the development of strategies to combat illegal activities .

Sustainable Development: In the context of sustainable development, Oprea1_526240 can be utilized in operations research to optimize processes in energy, transportation, water resources management, and waste management. Its application in mathematical and statistical models aids in decision-making for climate change mitigation efforts .

Nuclear Research: The compound’s potential in nuclear research, particularly in the study of fast proton-induced fission of uranium isotopes, is noteworthy. It can be used to evaluate fission variables such as cross-sections, mass distributions, and prompt neutron emission, which are crucial for understanding the fission process .

Chemical Synthesis and Reactions: Oprea1_526240 can be involved in novel synthetic routes and rearrangements in chemical reactions. Its structure allows for the exploration of new synthetic pathways and the development of innovative compounds with potential applications in various industries .

作用機序

特性

IUPAC Name |

3-ethyl-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-3-9-8(2)14-13-15-10-6-4-5-7-11(10)16(13)12(9)17/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXCZFGHPPCWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)

![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)

![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)

![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)

![2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)

![5-nitro-N'-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5567462.png)

![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-3-methylisoxazole-5-carboxamide](/img/structure/B5567494.png)